Cas no 613-54-7 (2-(Bromoacetyl)naphthalene)

2-(Bromoacetyl)naphthalene is a brominated aromatic ketone derivative commonly employed as a versatile intermediate in organic synthesis. Its naphthalene backbone and reactive bromoacetyl group make it particularly useful for constructing complex molecular frameworks, including pharmaceuticals, agrochemicals, and specialty materials. The compound's high reactivity in nucleophilic substitution reactions enables efficient functionalization, while its crystalline solid form ensures ease of handling and storage. Its stability under controlled conditions and compatibility with various reaction conditions further enhance its utility in multi-step synthetic routes. Researchers value 2-(Bromoacetyl)naphthalene for its reliability in introducing naphthyl-containing motifs into target molecules.
2-(Bromoacetyl)naphthalene structure
2-(Bromoacetyl)naphthalene structure
商品名:2-(Bromoacetyl)naphthalene
CAS番号:613-54-7
MF:C12H9BrO
メガワット:249.1033
MDL:MFCD00004109
CID:82716
PubChem ID:69179

2-(Bromoacetyl)naphthalene 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(naphthalen-2-yl)ethanone
    • Bromomethyl 2-naphthyl ketone
    • alpha-Bromo-2-acetonaphthone~2-(Bromoacetyl)naphthalene
    • 2-(Bromoacetyl)naphthalene
    • 2-Bromo-2'-acetonaphthone
    • 2-Bromoacetylnaphthalene
    • 2-Bromo-1-(2-naphthyl)-1-ethanone
    • 2-bromo-1-naphthalen-2-ylethanone
    • alpha-BroMo-2'-acetonaphthone
    • 2-Bromo-1-(2-naphthyl)ethanone
    • Ethanone, 2-bromo-1-(2-naphthalenyl)-
    • 2-Bromo-1-(Naphthalen-2-Yl)Ethan-1-One
    • YHXHHGDUANVQHE-UHFFFAOYSA-N
    • 2-Bromo-1-naphthalen-2-yl-ethanone
    • 2-bromo-1-(2-naphthyl)ethan-1-one
    • BROMOMET
    • SCHEMBL220588
    • BB 0218676
    • FT-0605814
    • YHXHHGDUANVQHE-UHFFFAOYSA-
    • 2-bromo-2'-acetonaphtone
    • .alpha.-Bromo-2'-acetonaphthone
    • Bionet2_000736
    • EINECS 210-348-7
    • Z104481098
    • NSC-36849
    • .beta.-Naphthacyl bromide
    • 2-Bromo-2/'-acetonaphthone
    • 2'-Acetonaphthone, 2-bromo-
    • .omega.-Bromo-2-acetonaphthalene
    • MFCD00004109
    • BDBM50119682
    • CS-W004118
    • 613-54-7
    • 2-Bromo-1-(2-naphthyl)ethanone #
    • 2-bromo-1-(2-naphthalenyl)-1-ethanone
    • InChI=1/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
    • 2-(2-bromoacetyl)naphthalene
    • 2-Naphthoylmethyl bromide
    • B1259
    • DTXSID70210199
    • HMS1366B10
    • 7K-900
    • J-508160
    • CHEMBL101423
    • a-bromo-2'-acetonapthone
    • PD140508
    • AI3-00186
    • AMY850
    • bromomethyl-2-naphthyl ketone
    • 2-bromo-1-(naphth-2-yl)-ethan-1-one
    • alpha-bromo-2'-acetonapthone
    • EN300-20757
    • NS00034654
    • NSC36849
    • AKOS000121011
    • NSC 36849
    • .alpha.-Bromo-2-acetyl naphthalene
    • 2-Bromo-2'-acetonaphthone, 99%
    • DB-053853
    • BBL027448
    • STK802357
    • MDL: MFCD00004109
    • インチ: 1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
    • InChIKey: YHXHHGDUANVQHE-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C(C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O
    • BRN: 639153

計算された属性

  • せいみつぶんしりょう: 247.98400
  • どういたいしつりょう: 247.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: 茶色から白色の結晶粉末
  • 密度みつど: 1.4188 (rough estimate)
  • ゆうかいてん: 82-84 °C (lit.)
  • ふってん: 349.8 °C at 760 mmHg
  • フラッシュポイント: 99.1 °C
  • 屈折率: 1.5130 (estimate)
  • ようかいど: acetonitrile: soluble
  • PSA: 17.07000
  • LogP: 3.41740
  • かんど: 光に敏感

2-(Bromoacetyl)naphthalene セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314,H335
  • 警告文: P261,P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3261 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34-36/37
  • セキュリティの説明: S26-S27-S36/37/39-S45
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:II
  • 包装カテゴリ:II
  • リスク用語:R34
  • 危険レベル:8
  • 包装等級:II
  • セキュリティ用語:8
  • ちょぞうじょうけん:冷蔵(+4°C)

2-(Bromoacetyl)naphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20757-0.05g
2-bromo-1-(naphthalen-2-yl)ethan-1-one
613-54-7 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-20757-5.0g
2-bromo-1-(naphthalen-2-yl)ethan-1-one
613-54-7 95.0%
5.0g
$29.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014593-25g
2-(Bromoacetyl)naphthalene
613-54-7 98%
25g
¥523 2024-05-22
Chemenu
CM140691-25g
2-Bromo-1-(2-naphthyl)-1-ethanone
613-54-7 95%
25g
$*** 2023-05-30
abcr
AB131785-10 g
2-(Bromoacetyl)naphthalene, 98%; .
613-54-7 98%
10g
€72.70 2023-05-10
Cooke Chemical
A1180212-50g
2-Bromo-2'-acetonaphthone
613-54-7 98%
50g
RMB 1151.20 2025-02-21
TRC
B801250-250mg
2-(Bromoacetyl)naphthalene
613-54-7
250mg
$ 50.00 2022-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
105120-5G
2-(Bromoacetyl)naphthalene
613-54-7
5g
¥514.99 2023-12-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BA596-5g
2-(Bromoacetyl)naphthalene
613-54-7 98%
5g
¥197.0 2022-05-30
Aaron
AR003HB9-5g
2-Bromo-1-(naphthalen-2-yl)ethanone
613-54-7 98%
5g
$12.00 2025-01-22

2-(Bromoacetyl)naphthalene 関連文献

2-(Bromoacetyl)naphthaleneに関する追加情報

Comprehensive Overview of 2-(Bromoacetyl)naphthalene (CAS No. 613-54-7): Properties, Applications, and Industry Insights

2-(Bromoacetyl)naphthalene (CAS No. 613-54-7) is a specialized organic compound widely recognized for its versatile applications in chemical synthesis and material science. This naphthalene derivative, featuring a bromoacetyl functional group, serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, combining aromatic and reactive halogen properties, makes it a valuable building block for researchers and industrial chemists.

The compound's systematic name, 2-(Bromoacetyl)naphthalene, reflects its precise chemical configuration, while alternative names like α-Bromo-2-acetonaphthone are also used in literature. With a CAS registry number of 613-54-7, it is uniquely identified in global chemical databases, ensuring accurate referencing in patents and research papers. Recent trends in organic synthesis and catalysis have renewed interest in this compound, particularly for C-C bond formation reactions and heterocyclic synthesis.

From a molecular perspective, 2-(Bromoacetyl)naphthalene exhibits distinct physicochemical properties. Its naphthalene backbone provides stability and planar geometry, while the bromoacetyl moiety introduces reactivity for nucleophilic substitutions. This duality enables applications in fluorescence probes and photoactive materials, aligning with growing demand for optical sensors and OLED technologies. Analytical techniques like HPLC and NMR spectroscopy are typically employed for purity verification, a key concern for researchers sourcing this compound.

Industrial applications of 613-54-7 span multiple sectors. In pharmaceutical R&D, it serves as a precursor for biologically active molecules targeting neurological and inflammatory pathways—topics frequently searched in medicinal chemistry forums. The material science sector utilizes its derivatives for polymeric materials with enhanced thermal stability, addressing industry needs for high-performance plastics. These applications correlate with rising Google searches for "naphthalene derivatives in materials science" and "bromoacetyl compounds in drug discovery".

Handling 2-(Bromoacetyl)naphthalene requires standard organic chemistry protocols. While not classified as hazardous under normal conditions, proper laboratory safety measures should be observed during synthesis or purification. Storage recommendations include protection from moisture and light to maintain stability—a practical consideration often queried in chemical storage discussions. Recent innovations in green chemistry have explored solvent-free modifications of this compound, reflecting the industry's shift toward sustainable synthesis methods.

The commercial availability of CAS 613-54-7 through major chemical suppliers ensures accessibility for global researchers. Pricing trends show moderate fluctuations tied to bromine market dynamics—a point of interest for procurement specialists. Analytical certificates typically specify parameters like melting point (98-102°C) and molecular weight (249.11 g/mol), which are crucial for experimental reproducibility. These specifications align with frequent search queries about "2-(Bromoacetyl)naphthalene technical data" and "CAS 613-54-7 solubility".

Emerging research directions for 2-(Bromoacetyl)naphthalene include its potential in covalent organic frameworks (COFs) and molecular electronics—cutting-edge areas generating substantial academic interest. Patent analysis reveals growing IP activity around modified naphthalene derivatives, particularly for energy storage applications. This correlates with increasing searches for "organic compounds in battery technology", demonstrating the compound's relevance to contemporary renewable energy research.

Quality control protocols for 613-54-7 emphasize chromatographic purity (>98%) and spectroscopic verification, addressing concerns about batch-to-batch consistency. These standards respond to frequent researcher inquiries about "chemical purity benchmarks" and "analytical methods for naphthalene derivatives". The compound's stability profile makes it suitable for long-term storage, though recommendations suggest inert atmosphere preservation for sensitive applications.

In conclusion, 2-(Bromoacetyl)naphthalene (CAS No. 613-54-7) represents a multifaceted chemical tool with expanding applications across scientific disciplines. Its unique structural features continue to inspire innovations in materials design and molecular synthesis, while evolving safety and sustainability practices shape its industrial use. As research into functionalized aromatics progresses, this compound maintains its position as a valuable asset in both academic and industrial chemistry landscapes.

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